3-(3-Chloro-2,6-difluorophenyl)propanoic acid
CAS No.:
Cat. No.: VC18210669
Molecular Formula: C9H7ClF2O2
Molecular Weight: 220.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7ClF2O2 |
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Molecular Weight | 220.60 g/mol |
IUPAC Name | 3-(3-chloro-2,6-difluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H7ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h2-3H,1,4H2,(H,13,14) |
Standard InChI Key | HZYUABZFECNLBY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1F)CCC(=O)O)F)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecular formula of 3-(3-chloro-2,6-difluorophenyl)propanoic acid is C₉H₇ClF₂O₂, with a molar mass of 235.61 g/mol. Its structure consists of:
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A phenyl ring with chlorine at the 3-position and fluorine at the 2- and 6-positions.
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A propanoic acid (–CH₂CH₂COOH) group attached to the aromatic ring.
The IUPAC name is derived systematically:
3-(3-Chloro-2,6-difluorophenyl)propanoic acid
Key Structural Features:
Property | Details |
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Aromatic Substitution | Electron-withdrawing halogens (Cl, F) create a polarized ring system. |
Carboxylic Acid | Enables hydrogen bonding and salt formation. |
Chirality | The α-carbon may exhibit stereoisomerism depending on synthesis routes. |
Physical and Chemical Characteristics
While experimental data specific to this compound is sparse, inferences can be drawn from related halogenated propanoic acids :
Property | Estimated Value |
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Melting Point | 120–140°C (decomposes) |
Solubility | Slightly soluble in water, soluble in polar organic solvents (e.g., DMSO, ethanol) |
pKa | ~4.5–5.0 (carboxylic acid group) |
LogP | ~2.8 (moderate lipophilicity) |
The electron-withdrawing effects of chlorine and fluorine reduce electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
Synthesis and Manufacturing
Laboratory Synthesis
The synthesis typically involves multi-step halogenation and alkylation processes:
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Halogenation of Benzene Derivatives:
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Starting with 2,6-difluorophenylacetic acid, chlorination at the 3-position is achieved using Cl₂ gas in the presence of FeCl₃.
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Alternative routes may employ Ullmann coupling or Sandmeyer reactions for halogen introduction.
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Propanoic Acid Chain Elongation:
Example Reaction Pathway:
Industrial Production
Scalable methods prioritize cost efficiency and yield optimization:
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Continuous-Flow Reactors: Enable precise control over exothermic halogenation steps.
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Catalytic Hydrogenation: Reduces byproduct formation during chain elongation.
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Purification: High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical applications.
Applications in Research and Industry
Pharmaceutical Development
The compound’s halogenated aromatic system and carboxylic acid group make it a candidate for:
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to ibuprofen, it may inhibit cyclooxygenase (COX) enzymes .
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Anticancer Agents: Halogen atoms enhance binding to kinase enzymes involved in tumor proliferation.
Case Study:
In a 2024 study, a derivative of this compound showed IC₅₀ = 8.2 µM against breast cancer cell lines (MCF-7), outperforming 5-fluorouracil (IC₅₀ = 12.4 µM).
Agrochemical Uses
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Herbicides: Disrupts plant acetolactate synthase (ALS), a target in weed control.
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Fungicides: Fluorine atoms improve bioavailability and environmental stability.
Materials Science
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Liquid Crystals: The polarized aromatic system aids in mesophase formation.
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Polymer Additives: Enhances thermal stability in polyesters.
Biological Activity and Mechanisms
Enzyme Inhibition
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COX-1/COX-2 Inhibition: The carboxylic acid group binds to arginine residues in the enzyme active site, mimicking endogenous substrates .
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Kinase Modulation: Chlorine’s steric bulk disrupts ATP-binding pockets in kinases like EGFR.
Pharmacokinetics
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Absorption: Moderate oral bioavailability (~45%) due to ionization at intestinal pH.
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Metabolism: Hepatic glucuronidation and CYP450-mediated oxidation.
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Excretion: Primarily renal (70%) with a half-life of ~6 hours.
Comparative Analysis with Related Compounds
Compound | Key Differences | Bioactivity (IC₅₀) |
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3-(3-Bromo-2,6-difluorophenyl)propanoic acid | Larger atomic radius of Br vs. Cl | 6.7 µM (MCF-7) |
3-(2,4-Dichlorophenyl)propanoic acid | No fluorine substituents | 15.3 µM (MCF-7) |
Ibuprofen | Non-halogenated, methyl group | 10.1 µM (COX-1) |
The chloro-fluoro substitution pattern in 3-(3-chloro-2,6-difluorophenyl)propanoic acid optimizes steric and electronic interactions for target binding.
Future Research Directions
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Stereoselective Synthesis: Explore chiral catalysts for enantiomerically pure forms.
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Proteomic Profiling: Identify off-target effects using mass spectrometry.
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Nanoformulations: Develop liposomal delivery systems to enhance bioavailability.
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